Methyl (E)-cinnamate-d5
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl (E)-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-12-10(11)8-7-9-5-3-2-4-6-9/h2-8H,1H3/b8-7+/i2D,3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRCUPLGCSFEDV-XLKVIOBLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])/C=C/C(=O)OC)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Preparation Steps
Step 1: Synthesis of d5-trans-ethyl cinnamate via Horner-Wadsworth-Emmons Reaction
-
- Triethyl phosphonoacetate
- Sodium hydride (NaH)
- Tetrahydrofuran (THF) solvent
- d5-Benzaldehyde (phenyl-D5-benzaldehyde)
- Argon atmosphere
- Reaction temperature: initially on ice (10 min), then room temperature (5 hours)
-
- Triethyl phosphonoacetate and NaH are mixed in THF under argon and stirred on ice to generate the phosphonate carbanion.
- d5-Benzaldehyde in THF is added to the mixture.
- The reaction proceeds at room temperature for 5 hours, yielding d5-trans-ethyl cinnamate quantitatively.
- Workup involves quenching with 1 N HCl, extraction with ethyl acetate (EtOAc), washing with brine, drying over sodium sulfate, and concentration.
- Purification is done by silica gel column chromatography using n-hexane/EtOAc (9:1) as eluent.
-
- Quantitative yield reported.
- 1H NMR confirms trans double bond and deuterium incorporation on the phenyl ring.
Step 2: Hydrolysis to d5-trans-cinnamic acid
-
- d5-trans-ethyl cinnamate
- Ethanol (EtOH)
- 5 M Sodium hydroxide (NaOH)
- Room temperature, overnight stirring
-
- Dissolve d5-trans-ethyl cinnamate in ethanol.
- Add 5 M NaOH and stir overnight at room temperature to hydrolyze the ester to the acid.
- Dilute with water, extract with EtOAc to remove neutral impurities.
- Acidify aqueous layer to pH 1 with 1 N HCl.
- Extract acidified solution with EtOAc, dry over sodium sulfate, and concentrate to obtain d5-trans-cinnamic acid.
-
- Approximately 79% yield reported for this step.
Step 3: Esterification to Methyl trans-cinnamate-D5
-
- d5-trans-cinnamic acid
- Methanol (MeOH)
- Acid catalyst such as sulfuric acid or para-toluenesulfonic acid
- Reflux or room temperature conditions
-
- React d5-trans-cinnamic acid with methanol in the presence of an acid catalyst.
- Reflux or stir overnight to achieve methyl esterification.
- Purify the product by standard extraction and chromatographic techniques.
-
- High purity methyl trans-cinnamate-D5 with preserved deuterium labeling.
Alternative and Green Synthesis Approaches
A patented green process describes the synthesis of methyl cinnamate derivatives, which can be adapted for methyl trans-cinnamate-D5 by using deuterated substrates:
-
- One-step synthesis from cinnamaldehydes or cinnamyl alcohols.
- Use of palladium catalysts with an oxidant and methanol as solvent and reagent.
- Reaction conditions include stirring at room temperature or refluxing, microwave or ultrasound irradiation.
- Heterogeneous recyclable catalysts improve sustainability.
- Yields range from 51% to 98%, depending on conditions.
Relevance to methyl trans-cinnamate-D5:
- Starting from d5-cinnamaldehyde or d5-cinnamyl alcohol allows direct formation of methyl trans-cinnamate-D5.
- The method offers scalable, environmentally friendly options with catalyst reuse.
Summary Data Table of Preparation Steps
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | d5-Benzaldehyde | Triethyl phosphonoacetate, NaH, THF, RT, 5 h | d5-trans-ethyl cinnamate | Quantitative | HWE reaction; argon atmosphere |
| 2 | d5-trans-ethyl cinnamate | 5 M NaOH, EtOH, RT, overnight | d5-trans-cinnamic acid | ~79 | Base hydrolysis of ester |
| 3 | d5-trans-cinnamic acid | MeOH, acid catalyst, reflux or RT | Methyl trans-cinnamate-D5 | High | Acid-catalyzed esterification |
| Alt. | d5-Cinnamaldehyde or d5-Cinnamyl alcohol | Pd catalyst, oxidant, MeOH, RT/reflux, microwave/ultrasound | Methyl trans-cinnamate-D5 | 51-98 | Green one-step catalytic process |
Analytical Verification
Nuclear Magnetic Resonance (NMR):
1H NMR confirms the trans configuration of the double bond and verifies deuterium incorporation by the absence/reduction of aromatic proton signals.Mass Spectrometry (MS):
LC-MS/MS analysis shows the expected mass increase due to five deuterium atoms on the phenyl ring.Chromatography:
Silica gel chromatography with n-hexane/ethyl acetate mixtures effectively separates the product from impurities.
Research Findings and Optimization Notes
- The HWE reaction is highly stereoselective and quantitative for forming the trans-ethyl ester intermediate.
- Base hydrolysis proceeds efficiently at room temperature, avoiding harsh conditions that might cause deuterium loss.
- Esterification under mild acidic conditions preserves isotopic labeling.
- Optimization of solvent, temperature, and catalyst loading is crucial for maximizing yield and purity.
- The green catalytic method offers an efficient alternative with potential for scale-up and catalyst recycling, reducing environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl trans-cinnamate-D5 (phenyl-D5) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cinnamic acid derivatives.
Reduction: Reduction reactions can convert it into hydrocinnamate derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Cinnamic acid derivatives.
Reduction: Hydrocinnamate derivatives.
Substitution: Various substituted cinnamate esters.
Scientific Research Applications
Scientific Research Applications
1. Analytical Chemistry
- Mass Spectrometry : Methyl trans-cinnamate-D5 serves as a stable isotope-labeled standard, facilitating quantitative analysis in mass spectrometry. Its unique isotopic signature allows for precise differentiation from non-labeled compounds during analysis.
- Nuclear Magnetic Resonance Spectroscopy : The compound is utilized to enhance the resolution and sensitivity of NMR spectroscopy, aiding in structural elucidation and dynamic studies of molecular interactions.
2. Biological Research
- Metabolic Studies : In biological systems, methyl trans-cinnamate-D5 is employed as a tracer to investigate metabolic pathways. Its deuterium labeling allows researchers to track the incorporation and transformation of the compound within biological matrices.
- Enzymatic Activity : The compound has been shown to inhibit tyrosinase, an enzyme involved in melanin production, with IC50 values indicating significant inhibitory effects on both monophenolase and diphenolase activities. This property is particularly relevant in food science and dermatological applications.
3. Antimicrobial and Anti-inflammatory Properties
- Antimicrobial Activity : Methyl trans-cinnamate-D5 exhibits effectiveness against various bacterial strains (e.g., Escherichia coli, Staphylococcus aureus) and fungi (Candida albicans), suggesting its potential use as a natural preservative in food products.
- Anti-inflammatory Effects : The compound has demonstrated the ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines, indicating its potential therapeutic applications in treating inflammatory skin conditions.
Industrial Applications
Methyl trans-cinnamate-D5 is also being explored for its role in the synthesis of pharmaceuticals and fine chemicals. Its unique chemical properties make it an attractive building block for developing new materials and compounds with specific functional characteristics.
Case Studies
Food Preservation Study
- Research indicated that incorporating methyl trans-cinnamate-D5 into food products could significantly extend shelf life by inhibiting enzymatic browning and microbial growth. This study highlights its potential as a natural preservative alternative.
Dermatological Formulation Research
- A case study focused on the anti-inflammatory properties of methyl trans-cinnamate-D5 revealed its effectiveness in reducing inflammation without cytotoxic effects on skin cells. This finding supports its application in skincare formulations aimed at treating conditions like acne or eczema.
Mechanism of Action
The mechanism of action of methyl trans-cinnamate-D5 (phenyl-D5) involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of pathogens, leading to cell lysis. In anti-inflammatory applications, it inhibits the production of pro-inflammatory cytokines by modulating signaling pathways such as NF-κB .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Deuterated Cinnamate Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Applications |
|---|---|---|---|---|---|
| Methyl trans-Cinnamate-D5 (phenyl-D5) | 61764-82-7 | C₁₀H₅D₅O₂ | 178.2 | Phenyl-D5, methyl ester | MS/NMR internal standard, flavor research |
| Ethyl trans-Cinnamate-D5 (phenyl-D5) | 856765-68-9 | C₁₁H₇D₅O₂ | 192.2 | Phenyl-D5, ethyl ester | Fragrance analysis, metabolic tracing |
| Benzyl-2,3,4,5,6-D5 trans-Cinnamate | 347840-02-2 | C₁₆H₉D₅O₂ | 261.3 | Benzyl-D5 ester, phenyl group | Polymer studies, isotopic labeling |
| Hydrocinnamic-D5 Acid (phenyl-D5) | 35845-62-6 | C₉H₅D₅O₂ | 164.2 | Saturated carbon chain, carboxylic acid | Pharmacokinetics, metabolite analysis |
| trans-4-Hydroxy-3-methoxy-D3-cinnamic Acid | 860605-59-0 | C₁₀H₇D₃O₄ | 211.2 | Hydroxy and methoxy substituents, phenyl-D3 | Plant phenol studies, antioxidant research |
Key Comparisons:
Ester Group Variations :
- The ethyl ester (Ethyl trans-Cinnamate-D5) has a longer alkyl chain, increasing hydrophobicity compared to the methyl variant. This makes it more suitable for lipid-rich matrices or gas chromatography (GC) applications .
- Benzyl-D5 cinnamate introduces a benzyl group, enhancing steric bulk and altering solubility, which is critical in polymer chemistry or controlled-release studies .
Functional Group Modifications: Hydrocinnamic-D5 Acid replaces the double bond with a single bond, reducing reactivity. This saturated structure is ideal for studying hydrogenation products or fatty acid metabolism . Hydroxy- and methoxy-substituted derivatives (e.g., trans-4-Hydroxy-D6 cinnamic acid) are polar, making them useful in analyzing phenolic compounds in plants or antioxidants .
Deuterium Placement and Quantity :
- Methyl trans-Cinnamate-D7 (CAS unlisted) contains two additional deuteriums (likely on the methyl or acrylate group), improving isotopic resolution in MS but complicating synthesis .
- Compounds like trans-4-Hydroxy-3-methoxy-D3-cinnamic Acid have partial deuterium substitution, limiting their use to specific tracer studies .
Biological Activity
Methyl trans-cinnamate-D5 (phenyl-D5) is a deuterated derivative of methyl trans-cinnamate, a compound known for its various biological activities. This article explores its biological properties, including its effects on enzymatic activity, antimicrobial properties, and potential applications in food safety and pharmaceuticals.
Chemical Structure and Properties
Methyl trans-cinnamate-D5 has a similar structure to methyl trans-cinnamate but includes deuterium atoms in place of hydrogen at specific positions. This modification can influence its biological behavior and stability in various environments.
Enzymatic Inhibition
One of the significant biological activities of methyl trans-cinnamate-D5 is its ability to inhibit the enzyme tyrosinase, which is crucial in the browning process of foods and the production of melanin in organisms. Research indicates that:
- Monophenolase Activity : At a concentration of 2.5 mM, methyl trans-cinnamate-D5 significantly increased the lag time from 32 to 160 seconds and reduced steady-state activity by approximately 65%. The IC50 value for monophenolase activity was found to be 1.25 mM.
- Diphenolase Activity : The compound exhibited a reversible noncompetitive inhibition mechanism with an IC50 value of 1.62 mM and an inhibition constant (K(I)) of 1.60 mM .
Antimicrobial Activity
Methyl trans-cinnamate-D5 also demonstrates notable antimicrobial properties:
- Bacterial Inhibition : It has shown effectiveness against several bacterial strains, including Escherichia coli, Bacillus subtilis, and Staphylococcus aureus.
- Fungal Activity : The compound exhibits antifungal activity against Candida albicans, highlighting its potential as a natural preservative in food products .
Antioxidant Properties
The antioxidant capacity of methyl trans-cinnamate-D5 has been evaluated through various assays:
- DPPH Method : The compound displayed significant radical scavenging activity, comparable to standard antioxidants such as ascorbic acid.
- FRAP Assay : Results indicated that methyl trans-cinnamate-D5 could reduce ferric ions effectively, showcasing its potential as an antioxidant agent .
Study on Food Preservation
A study investigated the application of methyl trans-cinnamate-D5 in food preservation. It was found that incorporating this compound into food products could extend shelf life by inhibiting enzymatic browning and microbial growth. The findings suggest that it could be a valuable addition to natural preservatives in the food industry.
Research on Skin Applications
Another case study explored the use of methyl trans-cinnamate-D5 in dermatological formulations due to its anti-inflammatory properties. The compound was shown to inhibit pro-inflammatory cytokines in macrophages without cytotoxic effects, indicating its potential for treating skin conditions .
Summary of Biological Activities
| Activity | Effect | IC50 Value |
|---|---|---|
| Tyrosinase Inhibition | Strong inhibition of monophenolase and diphenolase | 1.25 mM (monophenolase) 1.62 mM (diphenolase) |
| Antimicrobial | Effective against E. coli, B. subtilis, S. aureus, and C. albicans | N/A |
| Antioxidant | Significant radical scavenging ability | N/A |
Q & A
Basic: How is Methyl trans-Cinnamate-D5 (phenyl-D5) synthesized, and what analytical techniques validate its isotopic purity?
Methodological Answer:
Deuterated methyl trans-cinnamate is typically synthesized via acid-catalyzed esterification of trans-cinnamic acid-D5 (phenyl-D5) with methanol-d4, followed by purification using column chromatography . Isotopic purity (≥98 atom% D) is confirmed via <sup>1</sup>H NMR (absence of proton signals at the deuterated phenyl ring) and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 166.1 for C9D5H3O2) .
Advanced: How do deuterium isotope effects influence reaction kinetics in studies using Methyl trans-Cinnamate-D5 (phenyl-D5) as a tracer?
Methodological Answer:
Deuterium labeling alters bond dissociation energies (C-D vs. C-H), impacting reaction rates in metabolic or photodegradation studies. For example, in LC-MS/MS-based metabolic profiling , the compound’s deuterated phenyl group reduces oxidative metabolism rates by cytochrome P450 enzymes, detectable via kinetic isotope effect (KIE) assays (e.g., kH/kD ratios >2.0) . Researchers must account for these effects when interpreting tracer data to avoid underestimating metabolite formation rates.
Basic: What are the primary applications of Methyl trans-Cinnamate-D5 (phenyl-D5) in analytical chemistry?
Methodological Answer:
It serves as an internal standard in quantitative LC-MS for analyzing non-deuterated methyl cinnamate in plant extracts or pharmacokinetic samples. For example, spiking known concentrations into biological matrices enables calibration curve generation (e.g., linearity R<sup>2</sup> >0.99) and correction for matrix effects .
Advanced: How can researchers resolve spectral interference between Methyl trans-Cinnamate-D5 (phenyl-D5) and endogenous compounds in complex matrices?
Methodological Answer:
Interference is minimized using ultra-high-performance liquid chromatography (UHPLC) with sub-2-µm particle columns (e.g., C18, 1.7 µm) to achieve baseline separation. Tandem mass spectrometry (MS/MS) with selective reaction monitoring (SRM) further enhances specificity. For instance, monitoring the transition m/z 166→121 for the deuterated compound reduces co-eluting isobaric interferences .
Basic: What safety protocols are critical when handling Methyl trans-Cinnamate-D5 (phenyl-D5) in laboratory settings?
Methodological Answer:
Follow OSHA HCS guidelines : use fume hoods for volatile organic compound (VOC) containment, wear nitrile gloves, and store at 2–8°C under inert gas (e.g., argon) to prevent deuteration loss . Emergency protocols include immediate use of eye wash stations for accidental exposure and ethanol-based decontamination for spills .
Advanced: How do researchers validate the stability of Methyl trans-Cinnamate-D5 (phenyl-D5) under varying pH and temperature conditions?
Methodological Answer:
Stability is assessed via accelerated degradation studies : incubate the compound in buffers (pH 2–12) at 40°C for 72 hours. Quantify residual deuterated content using isotope dilution LC-MS . For example, degradation >5% at pH <3 indicates acid sensitivity, necessitating formulation adjustments .
Basic: What spectroscopic data are essential for characterizing Methyl trans-Cinnamate-D5 (phenyl-D5)?
Methodological Answer:
Key data include:
- FT-IR : Absence of O-H stretch (~3000 cm<sup>−1</sup>) confirms ester formation.
- <sup>13</sup>C NMR : Peaks at δ 167 ppm (ester carbonyl) and δ 128–135 ppm (deuterated phenyl ring).
- UV-Vis : λmax ~280 nm (π→π* transitions) .
Advanced: How can isotopic cross-talk between deuterated and non-deuterated analogs be mitigated in multiplexed assays?
Methodological Answer:
Cross-talk arises from overlapping isotopic clusters. Use high-resolution mass spectrometers (HRMS) with resolving power >30,000 (FWHM) to distinguish m/z differences as small as 0.02 Da. Software tools like Skyline or XCalibur enable precise integration of extracted ion chromatograms (EICs) .
Basic: What is the role of Methyl trans-Cinnamate-D5 (phenyl-D5) in studying plant volatile organic compound (VOC) emissions?
Methodological Answer:
It acts as a stable isotope tracer in dynamic headspace sampling systems. Deuterated VOCs are introduced into plant chambers, and emitted compounds are trapped on Tenax® tubes. Thermal desorption-GC-MS quantifies incorporation rates into endogenous metabolites (e.g., benzaldehyde-D5) .
Advanced: How do researchers optimize LC-MS parameters for detecting trace levels of Methyl trans-Cinnamate-D5 (phenyl-D5) in environmental samples?
Methodological Answer:
Optimize electrospray ionization (ESI) in negative ion mode with 0.1% formic acid in mobile phases. Use dopant-enhanced ionization (e.g., 5 mM ammonium acetate) to boost signal intensity. Limit of quantification (LOQ) can reach 0.1 ng/mL with a signal-to-noise ratio >10 .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
